1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride
Description
1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a piperazine-based compound featuring a 4-methylthiazole substituent and an o-tolyloxy (2-methylphenoxy) ethanone moiety. The hydrochloride salt enhances its solubility and stability. This compound belongs to a class of arylpiperazine derivatives, which are pharmacologically significant due to their diverse biological activities, including antifungal, antibacterial, and antitumor properties . Its structure combines a piperazine core linked to a thiazole heterocycle and an aromatic phenoxy group, making it a candidate for structure-activity relationship (SAR) studies.
Properties
IUPAC Name |
2-(2-methylphenoxy)-1-[4-[(4-methyl-1,3-thiazol-2-yl)methyl]piperazin-1-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S.ClH/c1-14-5-3-4-6-16(14)23-12-18(22)21-9-7-20(8-10-21)11-17-19-15(2)13-24-17;/h3-6,13H,7-12H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQUYNFWDYOZMMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)N2CCN(CC2)CC3=NC(=CS3)C.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-((4-Methylthiazol-2-yl)methyl)piperazin-1-yl)-2-(o-tolyloxy)ethanone hydrochloride is a complex organic molecule that incorporates a thiazole ring, a piperazine moiety, and an ether linkage. Its unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains. This article synthesizes available research findings on its biological activity, mechanisms of action, and potential therapeutic applications.
Structural Overview
The compound can be dissected into three significant components:
- Thiazole Ring : Known for its antimicrobial properties.
- Piperazine Moiety : Associated with neuroactive effects and psychoactive properties.
- Ether Linkage : Contributes to the compound's solubility and overall stability.
Antimicrobial Properties
Preliminary studies indicate that the thiazole component may confer significant antimicrobial activity. Thiazoles are well-documented for their efficacy against various pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways.
| Compound | Activity | Target Pathogen |
|---|---|---|
| 4-Methylthiazole | Antimicrobial | Various bacteria and fungi |
| Piperazine derivatives | Neuroactive | Neurotransmitter systems |
Anticancer Activity
Research suggests that compounds with structural similarities to this compound exhibit anticancer properties. The presence of the piperazine ring is often linked to the inhibition of cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
| Study | Type of Cancer | Mechanism of Action |
|---|---|---|
| Study A | Breast Cancer | Apoptosis induction |
| Study B | Lung Cancer | Cell cycle arrest |
Neuropharmacological Effects
The piperazine structure is known for its psychoactive effects, which may influence neurotransmitter systems such as serotonin and dopamine pathways. This suggests potential applications in treating neurological disorders.
The exact mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to modulate enzyme activity and cellular signaling pathways, leading to observed biological outcomes.
Case Studies
A few notable case studies highlight the compound's potential:
-
Antimicrobial Efficacy :
- In vitro studies demonstrated that the compound significantly inhibited the growth of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be lower than that of standard antibiotics.
-
Cancer Cell Proliferation :
- A study involving human cancer cell lines showed that treatment with the compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
-
Neuroactive Properties :
- Behavioral studies in animal models indicated that administration of the compound led to alterations in anxiety-like behaviors, supporting its role in modulating neurotransmitter systems.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in substituents on the piperazine ring, ethanone moiety, or aryloxy group. Key differences in molecular structure, physicochemical properties, and inferred biological activity are summarized below:
Table 1: Structural and Physicochemical Comparison
*Estimated based on analogs in .
Structural Variations and Implications
Aryloxy Group Modifications: The o-tolyloxy group in the target compound introduces a methyl substituent at the ortho position of the phenoxy ring. 4-Methoxyphenyl () adds polarity via the methoxy group, which may improve water solubility but reduce CNS penetration .
Heterocyclic Substituents: The 4-methylthiazole moiety (target compound, ) provides a rigid heterocyclic structure capable of π-π stacking and hydrogen bonding, critical for target binding.
Salt Forms :
- The hydrochloride salt in the target compound improves aqueous solubility compared to dihydrochloride derivatives (e.g., ) but may reduce bioavailability under physiological pH conditions .
Preparation Methods
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The 4-methylthiazole ring is synthesized via cyclocondensation of thioamide derivatives with α-halo ketones. For example, 1-piperazinecarbothioamide reacts with 2-chloro-1-(4-methylthiazol-2-yl)ethanone in ethanol under reflux to yield the thiazole-piperazine adduct.
Reaction Conditions
Alternative Route Using Ganch Reaction
A modified Ganch reaction employs 3-chloro-2,4-dioxo-4-phenylbutanoic acid methyl ester and 1-piperazinecarbothioamide in methanol to form the thiazole core, followed by hydrazine-mediated cyclization to install the piperazine moiety.
Key Step
- Refluxing with hydrazine hydrate in ethanol (4 hours)
- Purification: Recrystallization from ethanol-DMF (1:1)
Preparation of 2-(o-Tolyloxy)Ethanone
Nucleophilic Aromatic Substitution
o-Cresol reacts with 2-bromoethanone in the presence of potassium carbonate in acetone to form 2-(o-tolyloxy)ethanone.
Optimized Parameters
Friedel-Crafts Acylation
Alternative routes involve Friedel-Crafts acylation of o-cresol with chloroacetyl chloride in the presence of AlCl₃, though this method is less selective due to competing ortho/para substitution.
Coupling of Piperazine-Thiazole and Ethanone Fragments
Alkylation of Piperazine
The piperazine-thiazole intermediate undergoes N-alkylation with 2-(o-tolyloxy)ethyl bromide in acetonitrile using triethylamine as a base.
Reaction Profile
Reductive Amination
An alternative strategy employs reductive amination between 4-((4-methylthiazol-2-yl)methyl)piperazine and 2-(o-tolyloxy)ethanone using sodium cyanoborohydride in methanol.
Critical Parameters
Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (1.1 equiv) at 0–5°C. The precipitate is filtered and washed with cold ether to yield the hydrochloride salt.
Characterization Data
- Melting point: 215–218°C (decomposition)
- ¹H NMR (DMSO-d₆) : δ 2.35 (s, 3H, CH₃-thiazole), 3.15–3.45 (m, 8H, piperazine), 4.60 (s, 2H, CH₂-thiazole), 6.90–7.25 (m, 4H, o-tolyl)
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Hantzsch + Alkylation | High regioselectivity | Multi-step purification | 72 |
| Ganch + Reductive Amination | Fewer steps | Requires acidic conditions | 68 |
| Friedel-Crafts + Coupling | Scalable | Low selectivity | 58 |
Industrial-Scale Considerations
Patent WO2015063709A1 highlights critical steps for scalability, including:
- Solvent selection : Toluene for high-temperature reactions
- Purification : Hyflo® bed filtration to remove inorganic salts
- Crystallization : Controlled cooling rates to enhance crystal purity
Spectroscopic Validation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
